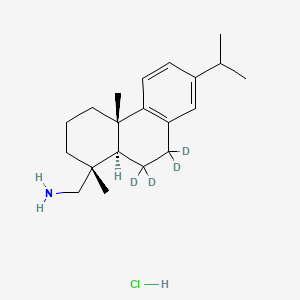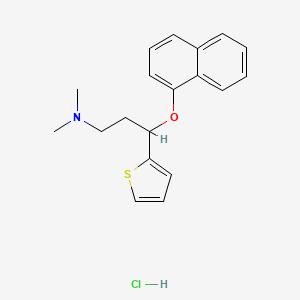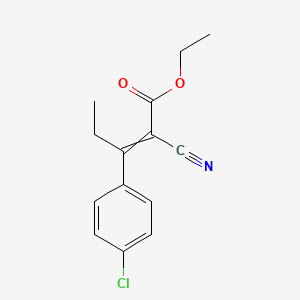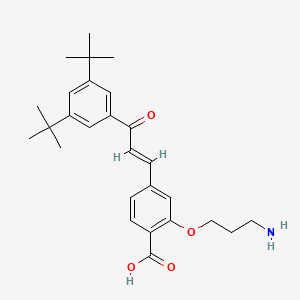
Ch55-O-C3-NH2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ch55-O-C3-NH2 involves the derivation from the Ch55 compound. The specific synthetic routes and reaction conditions are not widely detailed in public literature. it is known that the compound is synthesized to target retinoic acid receptors and involves the use of linkers to bind with cellular inhibitor of apoptosis protein 1 ligand Bestatin .
Industrial Production Methods
Industrial production methods for this compound are not explicitly documented. The compound is primarily used for scientific research and drug discovery, and its production is likely carried out in specialized laboratories with controlled conditions .
Analyse Des Réactions Chimiques
Types of Reactions
Ch55-O-C3-NH2 undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in substitution reactions where one functional group is replaced by another.
Complex Formation: It forms complexes with other molecules, such as cellular inhibitor of apoptosis protein 1 ligand Bestatin, to create SNIPER
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include linkers and ligands like Bestatin. The conditions for these reactions are typically controlled environments in research laboratories .
Major Products Formed
The major product formed from the reaction of this compound with cellular inhibitor of apoptosis protein 1 ligand Bestatin is the SNIPER complex .
Applications De Recherche Scientifique
Ch55-O-C3-NH2 has several scientific research applications, including:
Chemistry: Used as a ligand in the study of retinoic acid receptors and their interactions.
Biology: Employed in research on protein degradation and apoptosis pathways.
Medicine: Investigated for its potential in drug discovery, particularly in targeting retinoic acid receptors.
Industry: Utilized in the development of new therapeutic agents and in the study of protein-protein interactions .
Mécanisme D'action
Ch55-O-C3-NH2 exerts its effects by specifically targeting retinoic acid receptors. It binds to these receptors through a linker and interacts with cellular inhibitor of apoptosis protein 1 ligand Bestatin to form the SNIPER complex. This complex facilitates the degradation of target proteins, thereby influencing various cellular pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ch55: The parent compound from which Ch55-O-C3-NH2 is derived.
Bestatin: A ligand that interacts with this compound to form the SNIPER complex.
Uniqueness
This compound is unique due to its specific targeting of retinoic acid receptors and its ability to form the SNIPER complex with cellular inhibitor of apoptosis protein 1 ligand Bestatin. This property makes it a valuable tool in the study of protein degradation and apoptosis pathways .
Propriétés
Formule moléculaire |
C27H35NO4 |
|---|---|
Poids moléculaire |
437.6 g/mol |
Nom IUPAC |
2-(3-aminopropoxy)-4-[(E)-3-(3,5-ditert-butylphenyl)-3-oxoprop-1-enyl]benzoic acid |
InChI |
InChI=1S/C27H35NO4/c1-26(2,3)20-15-19(16-21(17-20)27(4,5)6)23(29)11-9-18-8-10-22(25(30)31)24(14-18)32-13-7-12-28/h8-11,14-17H,7,12-13,28H2,1-6H3,(H,30,31)/b11-9+ |
Clé InChI |
SCMXMXZHZNYFOT-PKNBQFBNSA-N |
SMILES isomérique |
CC(C)(C)C1=CC(=CC(=C1)C(=O)/C=C/C2=CC(=C(C=C2)C(=O)O)OCCCN)C(C)(C)C |
SMILES canonique |
CC(C)(C)C1=CC(=CC(=C1)C(=O)C=CC2=CC(=C(C=C2)C(=O)O)OCCCN)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[(2-Amino-3,3-dimethylbutanamido)methyl]-5-methylhexanoic acid hydrochloride](/img/structure/B12431577.png)
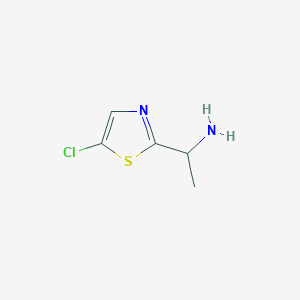
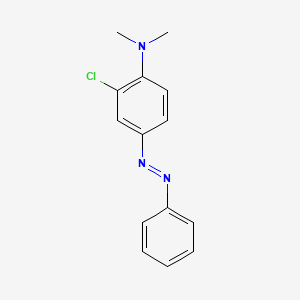
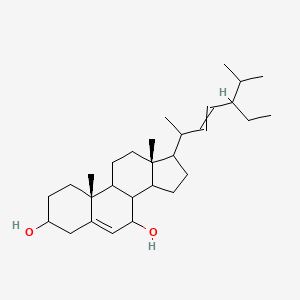
![(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5R,6R)-3,5-dihydroxy-2-(hydroxymethyl)-6-[[(1R,2S,7R,10S,17S,20S)-16-hydroxy-2,6,6,10,16-pentamethyl-17-(2-methylprop-1-enyl)-19,21-dioxahexacyclo[18.2.1.01,14.02,11.05,10.015,20]tricosan-7-yl]oxy]oxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12431590.png)

